2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2h-pyran

Description

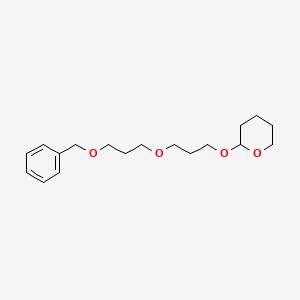

2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran is a tetrahydropyran (THP) derivative featuring a complex ether chain with benzyloxy and propoxy substituents. The THP ring serves as a protective group in organic synthesis, particularly for alcohols, due to its stability under acidic and basic conditions . The benzyloxypropoxypropoxy side chain introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and applications in pharmaceutical intermediates or polymer chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(3-phenylmethoxypropoxy)propoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-2-8-17(9-3-1)16-20-13-6-11-19-12-7-15-22-18-10-4-5-14-21-18/h1-3,8-9,18H,4-7,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJUBMGWPSUXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCOCCCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The exact methods can vary depending on the specific requirements and available resources of the manufacturing facility.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It may be used in studies involving cellular processes and molecular interactions.

Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- The target compound’s benzyloxy-propoxypolyether chain distinguishes it from halogenated analogs (e.g., bromo or bromomethyl groups in ).

- Unlike phenolic derivatives (e.g., ), the absence of hydroxyl groups in the target compound may reduce hydrogen-bonding interactions, increasing lipophilicity.

Physicochemical Properties

Notes:

Biological Activity

2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran is a complex organic compound belonging to the pyran family. Its intricate structure, characterized by multiple ether linkages and a tetrahydropyran ring, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H28O4, with a CAS number of 367259-22-1. The structure includes several functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H28O4 |

| CAS Number | 367259-22-1 |

| IUPAC Name | 2-[3-(3-phenylmethoxypropoxy)propoxy]oxane |

| Molecular Weight | 316.42 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It could interact with receptors involved in signaling pathways, influencing cellular responses.

- Antioxidant Activity : Potential to scavenge free radicals, thus protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies provide context for understanding the biological activity of compounds similar to this compound:

- MAO-B Inhibition : A series of benzothiazole derivatives demonstrated potent MAO-B inhibition (IC50 = 0.062 µM), suggesting that structural similarities may confer similar inhibitory effects on monoamine oxidases, which are crucial in neurochemical processes .

- Antioxidative Effects : Research on related compounds has shown promising antioxidative capabilities, indicating that this compound might also exhibit such properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(3-(Benzyloxy)propoxy)propoxy)tetrahydro-2H-pyran, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting benzyloxypropyl derivatives with tetrahydropyran precursors under anhydrous conditions. For example, details similar syntheses using BF₃·OEt₂ as a Lewis acid catalyst to activate the reaction, achieving yields up to 84% . Critical parameters include:

- Solvent Choice : Dry DMSO or THF to prevent hydrolysis.

- Temperature : Room temperature or mild heating (30–40°C).

- Catalyst Loading : 0.1–0.2 equivalents of BF₃·OEt₂ to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Used to confirm substitution patterns and ether linkages. For instance, reports matching NMR shifts with literature values for analogous tetrahydropyran derivatives .

- IR Spectroscopy : Detects benzyl ether (C-O-C stretch at ~1100 cm⁻¹) and pyran ring vibrations .

- HPLC : Validates purity (>95%) by quantifying residual solvents or unreacted intermediates ( ) .

Q. What are the recommended storage conditions and handling protocols to ensure the stability of this compound?

- Methodological Answer :

- Storage : Store in airtight glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption ( ) .

- Handling : Use gloves and eye protection; avoid contact with strong acids/bases due to ether bond sensitivity ( ) .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation steps during the synthesis of this compound?

- Methodological Answer : Low yields often arise from steric hindrance due to the bulky benzyloxypropoxy groups. Strategies include:

- Pre-activation of Electrophiles : Use silyl ethers (e.g., allyltrimethylsilane) to enhance nucleophilicity ( ) .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (not directly cited but inferred from analogous methods in ) .

- Catalyst Screening : Replace BF₃·OEt₂ with milder catalysts (e.g., Bi(OTf)₃) to suppress side reactions.

Q. How do steric and electronic effects of substituents influence the reactivity of this tetrahydropyran derivative in further functionalization?

- Methodological Answer :

- Steric Effects : The benzyloxypropoxy chains hinder nucleophilic attack at the pyran oxygen, necessitating bulky leaving groups (e.g., triflate) for efficient substitution ( ) .

- Electronic Effects : Electron-donating benzyloxy groups stabilize the pyran ring, reducing susceptibility to acid-catalyzed ring-opening. This is corroborated by , where benzyloxy-substituted tetrahydropyran derivatives show enhanced stability in basic media .

Q. What strategies can be employed to resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, particularly for propoxy chain protons ( ) .

- Isotopic Labeling : Use deuterated analogs to assign ambiguous peaks (e.g., distinguishing between pyran and propoxy methylene groups).

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.